molecular formula C17H19NO5 B1208655 (3S,4aS,11bS,12R)-3-methoxy-4,4a-dihydro-3H,6H-11b,5-ethano[1,3]dioxolo[4,5-j]phenanthridine-6,12-diol

(3S,4aS,11bS,12R)-3-methoxy-4,4a-dihydro-3H,6H-11b,5-ethano[1,3]dioxolo[4,5-j]phenanthridine-6,12-diol

Cat. No. B1208655
M. Wt: 317.34 g/mol
InChI Key: ZSTPNQLNQBRLQF-MTJLQIHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Haemanthidine is an alkaloid.

Scientific Research Applications

Antibacterial Applications Compounds similar to the specified chemical, particularly alkaloids from Zanthoxylum rhoifolium, have shown activity against Gram-positive and Gram-negative bacteria. This suggests potential antibacterial applications for related compounds (Gonzaga et al., 2003).

Conformational Studies and Structural Analyses The conformational and structural properties of related hexahydrobenzo[c]phenanthridine-type alkaloid derivatives have been extensively studied using X-ray crystal structure and NMR analyses. These studies are crucial for understanding the physical and chemical properties of such compounds (Kamigauchi et al., 2010).

Metabolism in Human Hepatocytes Research involving the metabolism of benzo[c]phenanthridine alkaloids in human hepatocytes has provided insights into the biotransformation processes of these compounds. This is particularly relevant for drug development and toxicity studies (Kosina et al., 2011).

Synthesis and Chemical Modifications Efforts in synthesizing and chemically modifying related compounds, such as isodecarine and 12-methoxydihydrochelerythrine, open avenues for creating derivatives with potential pharmacological properties (Hlaváč et al., 2007); (Watanabe et al., 2003).

Antitumor Activity Certain derivatives of benzo[c]phenanthridine have been found to possess antitumor activities. This suggests that similar compounds might be explored for their potential in cancer treatment (Kock et al., 2005).

Antileukemic Activity Research on alkoxybenzo[c]phenanthridinium salts and their dihydro derivatives has shown promising results in antileukemic activity, highlighting the therapeutic potential of these compounds (Zee-Cheng & Cheng, 1975).

properties

Product Name

(3S,4aS,11bS,12R)-3-methoxy-4,4a-dihydro-3H,6H-11b,5-ethano[1,3]dioxolo[4,5-j]phenanthridine-6,12-diol

Molecular Formula

C17H19NO5

Molecular Weight

317.34 g/mol

IUPAC Name

(1S,13S,15S,18R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-11,18-diol

InChI

InChI=1S/C17H19NO5/c1-21-9-2-3-17-11-6-13-12(22-8-23-13)5-10(11)16(20)18(7-15(17)19)14(17)4-9/h2-3,5-6,9,14-16,19-20H,4,7-8H2,1H3/t9-,14+,15+,16?,17+/m1/s1

InChI Key

ZSTPNQLNQBRLQF-MTJLQIHRSA-N

Isomeric SMILES

CO[C@H]1C[C@H]2[C@@]3(C=C1)[C@H](CN2C(C4=CC5=C(C=C34)OCO5)O)O

Canonical SMILES

COC1CC2C3(C=C1)C(CN2C(C4=CC5=C(C=C34)OCO5)O)O

synonyms

haemanthidine
hemanthidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4aS,11bS,12R)-3-methoxy-4,4a-dihydro-3H,6H-11b,5-ethano[1,3]dioxolo[4,5-j]phenanthridine-6,12-diol
Reactant of Route 2
(3S,4aS,11bS,12R)-3-methoxy-4,4a-dihydro-3H,6H-11b,5-ethano[1,3]dioxolo[4,5-j]phenanthridine-6,12-diol
Reactant of Route 3
(3S,4aS,11bS,12R)-3-methoxy-4,4a-dihydro-3H,6H-11b,5-ethano[1,3]dioxolo[4,5-j]phenanthridine-6,12-diol
Reactant of Route 4
(3S,4aS,11bS,12R)-3-methoxy-4,4a-dihydro-3H,6H-11b,5-ethano[1,3]dioxolo[4,5-j]phenanthridine-6,12-diol
Reactant of Route 5
(3S,4aS,11bS,12R)-3-methoxy-4,4a-dihydro-3H,6H-11b,5-ethano[1,3]dioxolo[4,5-j]phenanthridine-6,12-diol
Reactant of Route 6
(3S,4aS,11bS,12R)-3-methoxy-4,4a-dihydro-3H,6H-11b,5-ethano[1,3]dioxolo[4,5-j]phenanthridine-6,12-diol

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